Welcome to the BenchChem Online Store!
molecular formula C6H4F3NO B8643772 2-(Trifluoromethyl)pyridine 1-oxide

2-(Trifluoromethyl)pyridine 1-oxide

Cat. No. B8643772
M. Wt: 163.10 g/mol
InChI Key: QIZSMXWVUDFDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08362249B2

Procedure details

To a stirred solution of 2-trifluoromethyl-pyridine 1-oxide (0.43 g, 2.43 mmol) in concentrated H2SO4 (2 mL) is added 70% HNO3 (1.6 mL) dropwise at 0° C. Reaction mixture is allowed to stir for 2 h at 130° C. After completion of reaction it is quenched with ice (˜200 g) and pH is adjusted 7 with solid K2CO3 (15-20 g) and extracted with EtOAc (3×20 mL). Organic part is washed with water, brine and dried over anhydrous MgSO4. Solution is concentrated under reduced pressure. The residue is purified by column chromatography (silica-gel, 100-200 mesh, eluent; 20% EtOAc in hexane) to afford 4-nitro-2-trifluoromethyl-pyridine 1-oxide (0.1 g, 20%).
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N+:4]=1[O-:9].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[N+:12]([C:7]1[CH:6]=[CH:5][N+:4]([O-:9])=[C:3]([C:2]([F:1])([F:10])[F:11])[CH:8]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
FC(C1=[N+](C=CC=C1)[O-])(F)F
Name
Quantity
1.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
to stir for 2 h at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
After completion of reaction it
CUSTOM
Type
CUSTOM
Details
is quenched with ice (˜200 g) and pH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
Organic part is washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica-gel, 100-200 mesh, eluent; 20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=[N+](C=C1)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.